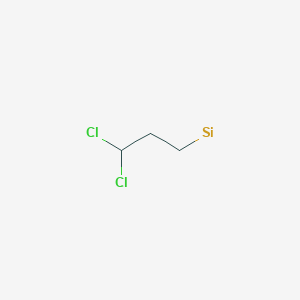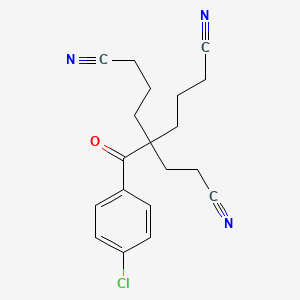
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is a synthetic organic compound that features a chlorobenzoyl group and a cyanoethyl group attached to a nonanedinitrile backbone. This compound may be of interest in various fields of chemistry and materials science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Alkylation Reaction: The 4-chlorobenzoyl chloride is then reacted with a suitable alkylating agent, such as 2-cyanoethyl bromide, in the presence of a base like triethylamine to form the intermediate.
Nitrile Formation: The intermediate is further reacted with malononitrile under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the chlorobenzoyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with functional groups like amines or thiols.
科学的研究の応用
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)octanedinitrile: Similar structure with a shorter carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)decanedinitrile: Similar structure with a longer carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)hexanedinitrile: Similar structure with an even shorter carbon chain.
Uniqueness
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is unique due to its specific combination of functional groups and carbon chain length, which may impart distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
5398-33-4 |
|---|---|
分子式 |
C19H20ClN3O |
分子量 |
341.8 g/mol |
IUPAC名 |
5-(4-chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile |
InChI |
InChI=1S/C19H20ClN3O/c20-17-8-6-16(7-9-17)18(24)19(12-5-15-23,10-1-3-13-21)11-2-4-14-22/h6-9H,1-5,10-12H2 |
InChIキー |
AHIFSHNULBJNBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(CCCC#N)(CCCC#N)CCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


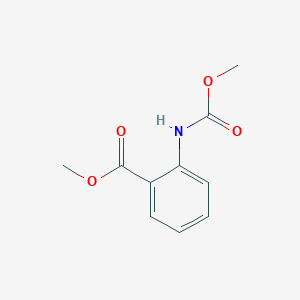
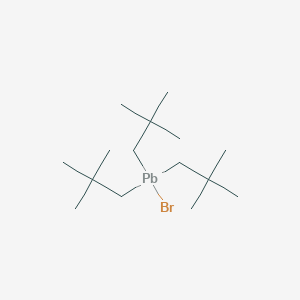
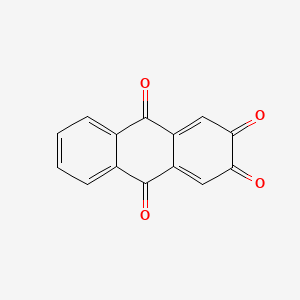


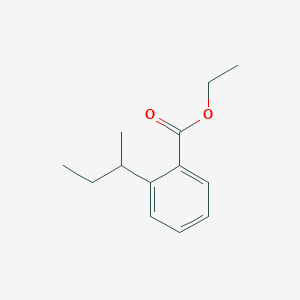
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
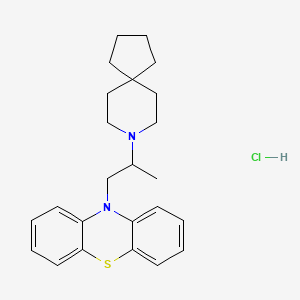
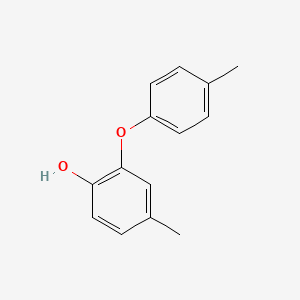

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
